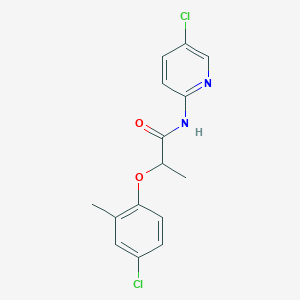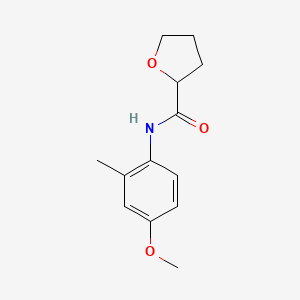
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide
Overview
Description
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide is an organic compound with a molecular formula of C13H17NO3 This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-methoxy-2-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 4-hydroxy-2-methylphenyl derivatives.
Reduction: Formation of N-(4-methoxy-2-methylphenyl)tetrahydro-2-furanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The tetrahydrofuran ring provides structural rigidity, which can enhance the compound’s stability and bioavailability. The carboxamide linkage allows for hydrogen bonding interactions with biological macromolecules, facilitating its activity.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide
- N-(4-methylphenyl)tetrahydro-2-furancarboxamide
- N-(4-ethoxyphenyl)tetrahydro-2-furancarboxamide
Comparison: N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-8-10(16-2)5-6-11(9)14-13(15)12-4-3-7-17-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNILLVWLGBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


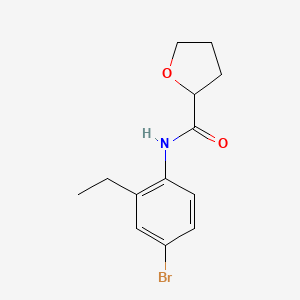
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4180426.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4180429.png)
![ETHYL 2-(2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B4180440.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-4-carboxamide](/img/structure/B4180447.png)
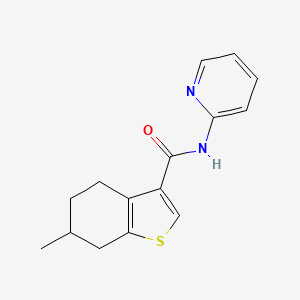
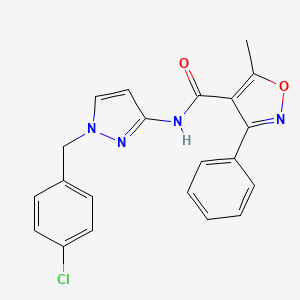
![N-[4-(morpholine-4-carbonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4180472.png)
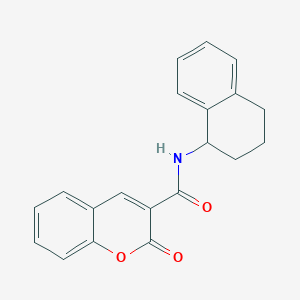
![3-methyl-N-[1-(piperidin-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)
